molecular formula C23H17ClN2O4 B15011166 2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

Cat. No.: B15011166
M. Wt: 420.8 g/mol
InChI Key: YCDWMHBQBXKUHW-MHWRWJLKSA-N
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Description

2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated benzene ring, a furan ring, and a cyano group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Chlorination: The chlorinated benzene ring is formed through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents.

    Coupling Reactions: The final step involves coupling the furan ring with the chlorinated benzene ring and the cyano group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., Cl₂, Br₂), nucleophiles (e.g., NaCN, NaOH)

    Coupling: Palladium catalysts, copper catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid
  • This compound derivatives
  • Other chlorinated benzoic acids

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a chlorinated benzene ring, a furan ring, and a cyano group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H17ClN2O4/c1-13-3-5-17(9-14(13)2)26-22(27)16(12-25)10-18-6-8-21(30-18)15-4-7-20(24)19(11-15)23(28)29/h3-11H,1-2H3,(H,26,27)(H,28,29)/b16-10+

InChI Key

YCDWMHBQBXKUHW-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N)C

Origin of Product

United States

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